Methyl 3-(methylthio)propionate

Flavor Chemistry Sensory Analysis Volatile Sulfur Compounds

Methyl 3-(methylthio)propionate (CAS 13532-18-8), also known as methyl 3-methylthiopropionate or FEMA 2720, is a sulfur-containing ester classified as a volatile organic compound and a member of the thia fatty acid family. It appears as a colorless to pale yellow liquid with a distinctive onion-like odor at high concentrations and a sweet, pineapple-like flavor upon dilution.

Molecular Formula C5H10O2S
Molecular Weight 134.2 g/mol
CAS No. 13532-18-8
Cat. No. B076985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(methylthio)propionate
CAS13532-18-8
Molecular FormulaC5H10O2S
Molecular Weight134.2 g/mol
Structural Identifiers
SMILESCOC(=O)CCSC
InChIInChI=1S/C5H10O2S/c1-7-5(6)3-4-8-2/h3-4H2,1-2H3
InChIKeyDMMJVMYCBULSIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityvery slightly soluble in water, soluble in alcohol

Methyl 3-(methylthio)propionate (CAS 13532-18-8): Key Properties and Baseline Characteristics for Flavor, Fragrance, and Chemical Research Procurement


Methyl 3-(methylthio)propionate (CAS 13532-18-8), also known as methyl 3-methylthiopropionate or FEMA 2720, is a sulfur-containing ester classified as a volatile organic compound and a member of the thia fatty acid family [1]. It appears as a colorless to pale yellow liquid with a distinctive onion-like odor at high concentrations and a sweet, pineapple-like flavor upon dilution [2]. The compound is naturally occurring in pineapple (Ananas comosus), muskmelon, and strawberries, where it serves as a key contributor to their characteristic aroma profiles . Its physicochemical properties, including a molecular weight of 134.19 g/mol, a density of approximately 1.07 g/mL at 25°C, and a boiling point range of 74-75°C (at 13 mmHg) or approximately 184°C at atmospheric pressure, are well-defined . Methyl 3-(methylthio)propionate is primarily utilized as a flavoring and fragrance agent, and it also finds application as a synthetic intermediate and as a thiol surrogate in palladium-catalyzed cross-coupling reactions [3].

Flavor & Fragrance Formulation

Supports pineapple and tropical fruit profile reconstruction, leveraging high natural occurrence and concentration-dependent sensory character.

Synthetic Methodology

Functions as an odorless thiol surrogate in Pd-catalyzed transthiolation, enabling sulfur introduction without malodor.

Safety-Assessed Ingredient

RIFM safety assessment and JECFA evaluation provide a quantified safety benchmark for fragrance ingredient development.

Methyl 3-(methylthio)propionate (CAS 13532-18-8): Critical Sensory and Reactivity Differentiators That Preclude Simple Generic Substitution


The substitution of methyl 3-(methylthio)propionate with closely related sulfur-containing esters or aldehydes is not straightforward due to quantifiable differences in sensory potency, odor quality, and chemical reactivity. For instance, while the ethyl homolog (ethyl 3-(methylthio)propionate) shares a similar fruity character, it exhibits a significantly lower odor threshold and a distinct sensory profile [1]. Furthermore, compared to the aldehyde analog 3-(methylthio)propanal (methional), the ester offers a different balance of pungency and fruitiness, alongside markedly reduced volatility and improved handling safety . In synthetic applications, the specific thioether linkage of methyl 3-(methylthio)propionate enables its unique use as an odorless thiol surrogate in transition-metal catalysis, a role that cannot be fulfilled by common thiols or other sulfur nucleophiles [2]. Therefore, assuming interchangeability without empirical justification can lead to compromised flavor fidelity, failed synthetic protocols, or unexpected toxicological or exposure profiles.

Ethyl 3-(methylthio)propionate

Substantially lower odor threshold (approx. 26× difference) may shift pineapple flavor balance; direct replacement without formulation adjustment may alter sensory potency.

Methional (3-(methylthio)propanal)

Aldehyde comparator introduces musty, potato-like notes instead of fruity character; substitution may fundamentally change target flavor profile.

Conventional free thiols

Highly odorous thiols cannot mimic the odorless surrogate role in Pd-catalyzed reactions; substitution may compromise laboratory safety and comfort.

Methyl 3-(methylthio)propionate (CAS 13532-18-8): Quantified Evidence of Differentiation Against Key Comparators


Comparative Odor Threshold and Odor Activity Value (OAV) in Pineapple Flavor Matrices

In a study analyzing the volatile sulfur compounds (VSCs) in fresh-cut pineapple, the odor threshold and Odor Activity Value (OAV) of methyl 3-(methylthio)propionate were directly compared to its ethyl ester analog. The methyl ester was found to have a significantly higher concentration in the fruit (596 µg/kg) compared to the ethyl ester (27 µg/kg). Importantly, the odor threshold in water for the methyl ester was 180 µg/kg, while the ethyl ester's threshold was 7 µg/kg, indicating the ethyl ester is approximately 26 times more potent. The resulting OAV, a measure of a compound's contribution to the overall aroma, was 3.3 for the methyl ester and 3.9 for the ethyl ester, demonstrating that despite its higher concentration, the methyl ester's impact is somewhat tempered by its higher threshold [1].

Odor Threshold & OAV
Head-to-head
Target: 596 µg/kg, threshold 180 µg/kg, OAV 3.3
Comparator (ethyl ester): 27 µg/kg, threshold 7 µg/kg, OAV 3.9
Reported potency context; supports formulation-specific review.
Pineapple matrix; ethyl ester threshold ~26× lower.
Flavor Chemistry Sensory Analysis Volatile Sulfur Compounds

Quantified Regulatory and Safety Benchmarking via RIFM Safety Assessment

A comprehensive safety assessment conducted by the Research Institute for Fragrance Materials (RIFM) provides quantified exposure and physical property data for methyl 3-methylthiopropionate, which can be used to benchmark against other fragrance ingredients. The assessment determined a worldwide volume of use band of <0.1 metric ton per year and a 95th percentile concentration in hydroalcoholic products of 0.00040%. The calculated total systemic exposure was 0.000045 mg/kg/day. These low quantitative values, derived from industry-wide surveys, demonstrate a very low risk profile based on current use patterns. Crucially, the assessment concluded that the compound does not present a concern for genotoxicity and was classified as a Cramer Class I (low toxicity) material [1].

Safety Benchmark
Context-dependent
Total systemic exposure: 0.000045 mg/kg/day (RIFM)
Quantified safety assessment context for procurement.
Based on 7 human health endpoints plus environmental; JECFA evaluated.
Regulatory Toxicology Fragrance Safety Risk Assessment

Differentiation in Sensory Character: From Pungent Onion to Sweet Pineapple

The sensory profile of methyl 3-(methylthio)propionate is highly concentration-dependent, a characteristic that distinguishes it from many other sulfur compounds. At high concentrations, it exhibits a pungent, onion-like, and sulfurous odor, while upon dilution it reveals a sweet, pineapple-like, and tropical fruit flavor [1]. This biphasic sensory behavior is less pronounced in related compounds like methional (3-(methylthio)propanal), which is consistently described as having a musty, potato-like, and earthy aroma across a wider concentration range . This difference is rooted in the chemical structure; the ester group in methyl 3-(methylthio)propionate is associated with fruity notes, while the aldehyde group in methional contributes to its distinctive cooked vegetable character.

Sensory Differentiation
Class-level
Target: high conc. onion/pungent, low conc. sweet/pineapple
Comparator (methional): musty, potato, earthy
Ester character may support fruity notes; aldehyde comparator shifts toward savory.
Concentration-dependent biphasic profile less pronounced in methional.
Flavor and Fragrance Sensory Science Volatile Sulfur Compounds

Odorless Thiol Surrogate: A Unique Role in Transition-Metal Catalysis

Methyl 3-(methylthio)propionate has been demonstrated to function as an effective and odorless thiol surrogate in palladium-catalyzed intermolecular transthiolation reactions. In a 2021 study, it was used to convert aryl triflates (Ar-OTf) into aryl methyl sulfides in moderate to good yields via Csp2−O and Csp3−S bond activation. The protocol was also shown to tolerate derivatives of methyl 3-(methylthio)propionate [1]. This application is unique to this class of compounds and offers a significant practical advantage over the use of free thiols like methyl mercaptan or methyl 3-mercaptopropionate, which are notorious for their extremely pungent and offensive odors, creating handling difficulties and requiring specialized ventilation .

Thiol Surrogate Role
Reported context
Target: odorless MeSH surrogate, yields aryl methyl sulfides
Comparator (free thiols): highly odorous, require special handling
Supports odor-controlled sulfur introduction in synthesis.
Pd-catalyzed transthiolation; moderate to good yields reported.
Organic Synthesis Palladium Catalysis Sulfur Chemistry

Methyl 3-(methylthio)propionate (CAS 13532-18-8): High-Value Application Scenarios Rooted in Quantified Evidence


Precision Flavor Formulation for Pineapple and Tropical Fruit Profiles

Based on the quantified data showing its high natural abundance in pineapple (596 µg/kg) and its specific odor threshold (180 µg/kg), methyl 3-(methylthio)propionate is a critical component for creating authentic pineapple and tropical fruit flavors [1]. Formulators can use the known OAV (3.3) to calculate the precise concentration needed to achieve the desired sensory impact without overpowering other notes. Substituting the ethyl ester would require a complete reformulation due to its 26× higher potency.

Safe and Compliant Fragrance Ingredient Development

The comprehensive RIFM safety assessment and JECFA evaluation confirm that methyl 3-methylthiopropionate presents no safety concern at current intake levels and has a very low exposure profile (total systemic exposure of 0.000045 mg/kg/day) [2][3]. This robust safety dossier makes it a preferred choice for perfumers and fragrance houses developing new formulations, as it reduces the regulatory burden and risk associated with introducing less well-characterized sulfur-containing compounds.

Odor-Controlled Sulfur Introduction in Medicinal and Agricultural Chemistry

For research and development in the pharmaceutical and agrochemical sectors, the need to introduce sulfur atoms into complex molecules is common. Methyl 3-(methylthio)propionate serves as an odorless thiol surrogate, enabling the synthesis of aryl methyl sulfides and other sulfur-containing intermediates via palladium catalysis without the severe malodor associated with traditional thiols [4]. This application is particularly valuable in high-throughput experimentation and scale-up processes where odor control is a significant operational concern.

Authentic Savory and Fermented Food Flavor Reconstruction

Leveraging its biphasic sensory profile—pungent and onion-like at high concentrations, sweet and fruity upon dilution—this compound is instrumental in reconstructing the complex flavor profiles of savory foods like cheeses, processed meats, and fermented products [5]. It can be strategically dosed to provide both a background sulfurous note and a top-note tropical fruit character, a duality that simpler thiols or sulfides cannot replicate.

Application
Selection Property
Validation Focus
Pineapple & tropical fruit flavor formulation
Concentration-dependent sensory profile; high natural occurrence
Odor Activity Value (OAV) calculation; formulation balance with other volatiles
Fragrance ingredient development
Quantified safety assessment benchmark
Review of RIFM systemic exposure and JECFA evaluation dossiers
Odor-controlled sulfur introduction in synthesis
Odorless thiol surrogate for Pd-catalyzed transthiolation
Reaction yield and substrate scope verification under reported conditions
Savory & fermented food flavor reconstruction
Biphasic sensory profile (pungent to fruity)
Concentration-dependent aroma profiling; background sulfur note versus top-note fruit character

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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